Dotap chloride
Overview
Description
1,2-Dioleoyl-3-trimethylammonium-propane chloride, commonly known as DOTAP chloride, is a cationic lipid widely used in the field of gene therapy and molecular biology. It is particularly effective for the liposomal transfection of oligonucleotides, such as DNA and RNA, into cells. The key structural element of this compound is its quaternary ammonium headgroup, which facilitates interactions with nucleic acids and cell membranes .
Mechanism of Action
Target of Action
Dotap chloride, also known as 1,2-dioleoyl-3-trimethylammonium propane, is a synthetic cationic lipid . The primary targets of this compound are nucleic acids and target cell membranes . The key structural element of this compound is its quaternary ammonium headgroup, which is responsible for interactions with these targets .
Mode of Action
This compound interacts with its targets by forming stable cationic liposomes in solution . These liposomes readily absorb DNA and other negatively charged organic compounds . The DNA-laden liposomes can then be added directly to cell culture medium, where they combine with the cell membrane and release their payload into the cell .
Biochemical Pathways
The biochemical pathways affected by this compound involve the transfection of DNA, RNA, and other negatively charged molecules into eukaryotic cells . This process is facilitated by the formation of stable cationic liposomes, which absorb the negatively charged molecules and deliver them into the cells .
Result of Action
The result of this compound’s action is the efficient transfection of cells with DNA, RNA, and other negatively charged molecules . These complexes fuse with the cell membrane and release DNA into the cytoplasm . The cells are transfected efficiently without cytotoxic effects .
Action Environment
The action environment of this compound can influence its efficacy and stability. For instance, the choice of counterion strongly affects both lipid packing and hydration of Dotap, which are important considerations for its usage in transfection . Furthermore, the solubility of this compound in water solutions is affected by the binding of the counterion to the headgroup .
Biochemical Analysis
Biochemical Properties
Dotap chloride plays a crucial role in biochemical reactions, primarily as a transfection reagent. It interacts with nucleic acids, forming stable complexes that can be introduced into cells. The quaternary ammonium headgroup of this compound is responsible for its interaction with nucleic acids and cell membranes. This interaction is facilitated by the electrostatic attraction between the positively charged headgroup and the negatively charged phosphate backbone of nucleic acids . Additionally, this compound can interact with various proteins and enzymes involved in cellular uptake and processing of nucleic acids, enhancing the efficiency of transfection .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by facilitating the delivery of nucleic acids into cells, which can lead to changes in gene expression and cellular metabolism This compound has been shown to be effective in transfecting a wide range of cell types, including primary cells and cell lines .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form liposomes that encapsulate nucleic acids. These liposomes can fuse with the cell membrane, releasing their cargo into the cytoplasm . The quaternary ammonium headgroup of this compound plays a key role in this process by interacting with the negatively charged cell membrane and nucleic acids. This interaction facilitates the fusion of the liposome with the cell membrane and the subsequent release of nucleic acids into the cell . Additionally, this compound can enhance the stability and uptake of nucleic acids by protecting them from degradation by nucleases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other biomolecules . Over time, this compound can degrade, leading to a decrease in its transfection efficiency. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in gene expression and cellular metabolism . These effects can be observed in both in vitro and in vivo studies, highlighting the importance of considering the temporal stability of this compound in experimental designs .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively transfect cells without causing significant toxicity . At high doses, this compound can induce toxic effects, including inflammation and cell death. Studies have shown that there is a threshold dose above which the adverse effects of this compound become pronounced. It is important to carefully optimize the dosage of this compound in animal studies to achieve the desired transfection efficiency while minimizing toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DOTAP chloride typically involves the esterification of 1,2-dioleoyl-sn-glycerol with 3-chloropropyltrimethylammonium chloride. The reaction is carried out under anhydrous conditions using a suitable solvent such as dichloromethane or chloroform. The reaction mixture is then purified through column chromatography to obtain the pure product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities. The product is then subjected to rigorous quality control measures to ensure its suitability for use in biomedical applications .
Chemical Reactions Analysis
Types of Reactions
DOTAP chloride primarily undergoes substitution reactions due to the presence of its quaternary ammonium headgroup. It can also participate in complexation reactions with nucleic acids, forming stable lipoplexes that facilitate the delivery of genetic material into cells .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include nucleic acids (DNA, RNA), various solvents (e.g., ethanol, DMSO), and other lipids (e.g., cholesterol, phosphatidylethanolamine). The reactions are typically carried out under mild conditions to preserve the integrity of the nucleic acids and the lipid structure .
Major Products
The major products formed from the reactions involving this compound are lipoplexes, which are complexes of this compound with nucleic acids. These lipoplexes are used for the transfection of genetic material into cells, facilitating gene expression studies and therapeutic applications .
Scientific Research Applications
DOTAP chloride has a wide range of scientific research applications, including:
Vaccine Development: It is employed in the development of lipid nanoparticle-based vaccines, such as mRNA vaccines for infectious diseases.
Biological Research: This compound is used in studies involving voltage-gated ion channels and other membrane proteins due to its ability to interact with cell membranes.
Comparison with Similar Compounds
Similar Compounds
1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP): An ester analog of DOTAP chloride, used for similar applications in gene therapy and molecular biology.
N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride (DOTMA): Another cationic lipid used for the transfection of nucleic acids.
Uniqueness
This compound is unique due to its high transfection efficiency and ability to form stable lipoplexes with nucleic acids. Its quaternary ammonium headgroup provides strong interactions with nucleic acids, making it a preferred choice for gene therapy applications .
Properties
IUPAC Name |
2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl-trimethylazanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H80NO4.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41(44)46-39-40(38-43(3,4)5)47-42(45)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,40H,6-19,24-39H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSXTUUUQYQYKCR-LQDDAWAPSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(C[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H80ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
698.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132172-61-3 | |
Record name | Dotap chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132172613 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DOTAP CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3R78UC794Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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